molecular formula C5H4BrClN2O2 B3348697 5-Bromo-6-chloromethyluracil CAS No. 183205-46-1

5-Bromo-6-chloromethyluracil

Cat. No.: B3348697
CAS No.: 183205-46-1
M. Wt: 239.45 g/mol
InChI Key: UWWZGJCOEQUIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloromethyluracil: is a halogenated derivative of uracil, a pyrimidine nucleobase

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloromethyluracil typically involves the halogenation of uracil derivatives. One common method includes the chlorination of 6-(chloromethyl)uracil with sulfuryl chloride in acetic acid, followed by bromination at the 5-position using bromine or N-bromosuccinimide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloromethyluracil undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. Conditions typically involve solvents like dimethylformamide or acetonitrile and temperatures ranging from room temperature to reflux.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Various substituted uracil derivatives.

    Oxidation Products: Oxidized forms of uracil derivatives.

    Reduction Products: Reduced forms of uracil derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-6-chloromethyluracil is used as an intermediate in the synthesis of more complex organic molecules, including potential anticancer agents and inhibitors of thymidine phosphorylase .

Biology: In biological research, this compound is used to study the effects of halogenated nucleobases on DNA and RNA structures and functions.

Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloromethyluracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to mutations or inhibition of nucleic acid replication, making it a potential candidate for antiviral and anticancer therapies. The molecular targets include thymidine phosphorylase and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical transformations. This dual halogenation also enhances its utility in medicinal chemistry for the development of novel therapeutic agents.

Properties

IUPAC Name

5-bromo-6-(chloromethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O2/c6-3-2(1-7)8-5(11)9-4(3)10/h1H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWZGJCOEQUIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=O)NC(=O)N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448894
Record name 5-bromo-6-chloromethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183205-46-1
Record name 5-bromo-6-chloromethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-(chloromethyl)uracil (2.0 g, 12.5 mmol) in DMF (15 mL) at 0° C. was added NBS (recrystallized, 2.44 g, 13.7 mmol). The mixture was stirred at 0° C. for 1.5 h, and then quenched by ice water. The precipitate was collected by filtration and washed with AcOH and water to give the title compound (2.35 g, 69%) as a white solid. 1H NMR (DMSO, 500 MHz) δ 1.66 (s, 1H), δ 11.61 (s, 1H), δ 4.47 (s, 2H). MS (Multimode, M+H+) C5H5BrClN2O2, calcd. 238.9. found 238.9.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-chloromethyluracil
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-chloromethyluracil
Reactant of Route 3
Reactant of Route 3
5-Bromo-6-chloromethyluracil
Reactant of Route 4
5-Bromo-6-chloromethyluracil
Reactant of Route 5
5-Bromo-6-chloromethyluracil
Reactant of Route 6
5-Bromo-6-chloromethyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.